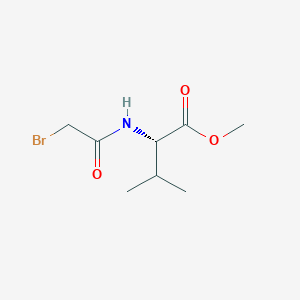
methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoacetamido group attached to a methylbutanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetic acid and (2S)-2-amino-3-methylbutanoic acid.
Formation of the Amide Bond: The amino group of (2S)-2-amino-3-methylbutanoic acid reacts with the carboxyl group of 2-bromoacetic acid to form an amide bond. This reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to convert the amide group into an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with a thiol yields a thioether.
Hydrolysis: The major products are 2-bromoacetamido-3-methylbutanoic acid and methanol.
Reduction: The major product is methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate.
科学的研究の応用
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to various surfaces or carriers.
Chemical Biology: The compound is used in chemical biology studies to investigate protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can alter the activity or function of the target protein, leading to various biological effects. The compound’s ester group can also undergo hydrolysis, releasing the active amide moiety that interacts with molecular targets.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: Similar structure but with a chloroacetamido group instead of a bromoacetamido group.
Methyl (2S)-2-(2-iodoacetamido)-3-methylbutanoate: Similar structure but with an iodoacetamido group instead of a bromoacetamido group.
Methyl (2S)-2-(2-fluoroacetamido)-3-methylbutanoate: Similar structure but with a fluoroacetamido group instead of a bromoacetamido group.
Uniqueness
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is unique due to the presence of the bromoacetamido group, which imparts distinct reactivity and chemical properties. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine, making this compound particularly useful in specific synthetic applications.
特性
IUPAC Name |
methyl (2S)-2-[(2-bromoacetyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFWOCTZRRSBEI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
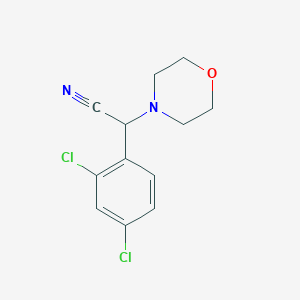
![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2443476.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2443477.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2443479.png)
![2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2443483.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/new.no-structure.jpg)
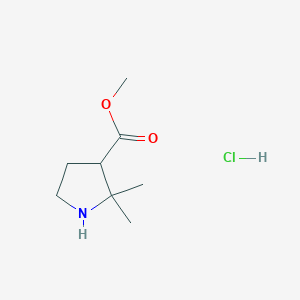
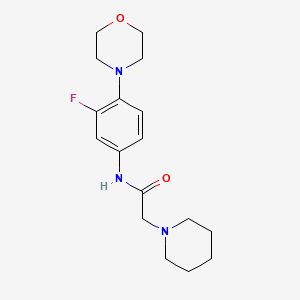
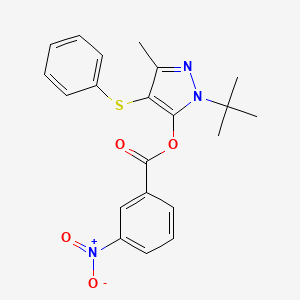
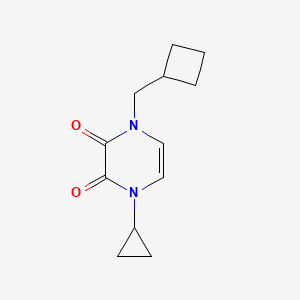
![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2443495.png)

![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2443497.png)
